molecular formula C26H46N2O2 B11956160 1-(4-Methoxyphenyl)-3-octadecylurea CAS No. 4128-42-1

1-(4-Methoxyphenyl)-3-octadecylurea

Cat. No.: B11956160
CAS No.: 4128-42-1
M. Wt: 418.7 g/mol
InChI Key: XBAHFVAWFJVCJV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-octadecylurea is a chemical compound of interest in scientific research. It is characterized as a urea derivative featuring a methoxyphenyl group and a long-chain octadecyl group. This molecular structure suggests potential for applications in materials science and medicinal chemistry, particularly as a building block for compounds with specific biological activities. Researchers value this family of substances for studying interactions within various biological systems. The compound is provided strictly for research and development purposes. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. The specific CAS number, molecular formula, and other detailed data should be confirmed with the latest batch-specific documentation.

Properties

CAS No.

4128-42-1

Molecular Formula

C26H46N2O2

Molecular Weight

418.7 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-octadecylurea

InChI

InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-24-19-21-25(30-2)22-20-24/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29)

InChI Key

XBAHFVAWFJVCJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Advanced Purification and Spectroscopic Characterization Protocols for Long Chain Aromatic Ureas

Advanced Purification Techniques

Due to the long alkyl chain, these molecules can present challenges in purification. Standard techniques such as recrystallization and column chromatography are commonly employed.

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. youtube.comyoutube.com The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. youtube.comyoutube.com For long-chain ureas, a mixed solvent system might be necessary to achieve the desired solubility profile. youtube.com For instance, a mixture of a polar solvent like ethanol (B145695) or acetone (B3395972) with a non-polar solvent like hexane (B92381) could be effective. The impure solid is dissolved in a minimum amount of the hot solvent mixture, and upon slow cooling, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.comyoutube.com

Column Chromatography

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. nih.gov For long-chain aromatic ureas, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by TLC.

A study on the purification of mineral oil aromatic hydrocarbons suggests that liquid chromatography on a silica column can be an effective alternative to other methods like epoxidation for separating aromatic compounds. nih.gov

Spectroscopic Characterization

Once purified, the structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, the protons of the long octadecyl chain (a large integral for the methylene (B1212753) protons and a triplet for the terminal methyl group), and the N-H protons of the urea (B33335) linkage. The chemical shifts (δ) are measured in parts per million (ppm).

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the urea, the aromatic carbons, the methoxy carbon, and the carbons of the octadecyl chain.

¹H NMR (Illustrative Data)
Chemical Shift (δ, ppm) Assignment
~7.2-6.8Aromatic protons (methoxyphenyl ring)
~5.8-5.5N-H protons (urea)
~3.8Methoxy protons (-OCH₃)
~3.2Methylene protons adjacent to urea (-NH-CH₂-)
~1.5-1.2Methylene protons of the octadecyl chain (-(CH₂)₁₆-)
~0.9Terminal methyl protons (-CH₃)
¹³C NMR (Illustrative Data)
Chemical Shift (δ, ppm) Assignment
~155Urea carbonyl carbon (C=O)
~154, 132, 122, 114Aromatic carbons
~55Methoxy carbon (-OCH₃)
~40Methylene carbon adjacent to urea (-NH-CH₂-)
~32-22Methylene carbons of the octadecyl chain
~14Terminal methyl carbon (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) would include:

A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretching of the urea group.

N-H stretching vibrations in the region of 3300-3400 cm⁻¹.

C-H stretching vibrations of the aromatic and aliphatic parts around 2850-3100 cm⁻¹.

C-O stretching of the methoxy group around 1240 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would correspond to the molecular weight of this compound. The fragmentation pattern can further confirm the structure, showing characteristic losses of the octadecyl chain and the methoxyphenyl group.

Molecular Architecture and Conformational Analysis of 1 4 Methoxyphenyl 3 Octadecylurea

Theoretical Investigations of Electronic Structure and Energetic Landscapes

Theoretical and computational methods are crucial for understanding the electronic properties and energetic landscapes of complex molecules like 1-(4-Methoxyphenyl)-3-octadecylurea. While direct computational studies on this specific molecule are not widely published, valuable insights can be drawn from analyses of closely related phenylurea compounds. documentsdelivered.comnih.gov

Density Functional Theory (DFT) is a common method used to investigate the molecular geometry, vibrational frequencies, and electronic properties of urea (B33335) derivatives. mdpi.com Such calculations reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov For similar phenylurea herbicides, these calculations have been instrumental in understanding intramolecular interactions, such as hyperconjugative effects, that contribute to molecular stabilization. documentsdelivered.comnih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, elucidates charge transfer interactions within the molecule. For instance, in related structures, significant interactions are often found between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent carbonyl (C=O) and C-N bonds, which stabilize the planar conformation of the urea moiety. documentsdelivered.comnih.gov The energetic landscape, explored through computational models, can identify the most stable conformations by calculating the relative energies of different rotational isomers (rotamers). Studies on analogous N-aryl amides have shown that while a specific conformation may be energetically preferred in the gas phase, intermolecular forces in the solid state can stabilize other, less favorable conformers. nih.govresearchgate.net

Table 1: Representative Theoretical Data for Phenylurea-type Compounds This table presents typical values derived from computational studies on analogous compounds to illustrate the concepts discussed.

Conformational Flexibility and Dynamics of the Urea Moiety and Alkyl Chain

The this compound molecule possesses significant conformational flexibility arising from two main sources: the urea linkage and the long octadecyl chain.

The long octadecyl (C18) alkyl chain introduces a high degree of freedom. This saturated hydrocarbon chain consists of seventeen carbon-carbon single bonds, each capable of rotation. In solution or in a molten state, the chain is highly dynamic and can adopt a multitude of coiled and gauche conformations. However, in ordered, solid-state assemblies, the alkyl chains tend to adopt a fully extended, all-trans zigzag conformation. This arrangement maximizes favorable van der Waals interactions between adjacent chains, a critical factor in the formation of stable, crystalline-like structures. nih.gov The dynamics of urea-containing systems have been investigated using techniques like molecular dynamics (MD) simulations, which can model the movements and interactions of the different molecular components over time. arxiv.org

Intermolecular Interactions and Potential for Self-Assembly in Long-Chain Urea Systems

The amphiphilic nature of this compound drives its self-assembly into complex supramolecular structures. This process is governed by a combination of specific, directional hydrogen bonds and non-specific van der Waals forces.

The urea functional group is a powerful motif for directing self-assembly due to its ability to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov In N,N'-disubstituted ureas, the primary interaction is a bifurcated N-H···O=C hydrogen bond that links molecules together into one-dimensional tapes or ribbons. nih.govresearchgate.net This strong, directional interaction is the principal organizing force in many urea-based systems, leading to the formation of gels and other ordered materials even in dilute solutions. nih.gov

In addition to hydrogen bonding, other interactions play a significant role:

π-Stacking Interactions: The methoxyphenyl ring provides a site for potential π-π stacking interactions with aromatic rings of neighboring molecules. nih.gov While typically weaker than the primary hydrogen bonds, these interactions can help to further stabilize the assembled architecture.

The interplay of these forces allows long-chain mono-urea derivatives to act as low-molecular-weight gelators (LMWGs), capable of immobilizing large volumes of solvent within a three-dimensional fibrous network. nih.gov

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Vibrational Spectroscopy)

Spectroscopic techniques are indispensable for characterizing the molecular structure and intermolecular interactions of this compound, both in solution and in the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The chemical shift of the urea N-H protons is particularly sensitive to hydrogen bonding. In a non-bonding solvent, these protons appear at a certain chemical shift, but upon formation of hydrogen-bonded aggregates (as in a gel or solid), the signal typically shifts downfield.

¹³C NMR spectroscopy can be used to identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the urea group and the carbons of the phenyl ring and alkyl chain. chemicalbook.com Changes in the chemical shift of the carbonyl carbon can also provide evidence of hydrogen bonding.

Vibrational Spectroscopy (FT-IR and FT-Raman): Vibrational spectroscopy probes the vibrational modes of the molecule and is exceptionally sensitive to the strength of chemical bonds and intermolecular interactions. nih.gov

N-H Stretching: The N-H stretching vibration, typically observed in the 3200-3400 cm⁻¹ region in the infrared (IR) spectrum, is a clear indicator of hydrogen bonding. In a free, non-hydrogen-bonded state, this band appears at a higher wavenumber. In a solid or aggregated state, the formation of N-H···O bonds weakens the N-H bond, causing a significant red-shift (shift to lower frequency) and broadening of this band. documentsdelivered.comnih.gov

Amide I Band (C=O Stretch): This band, primarily due to the C=O stretching vibration, is found around 1620-1700 cm⁻¹. Its position is also affected by hydrogen bonding. Participation of the carbonyl oxygen in a hydrogen bond typically causes a red-shift in the Amide I frequency. esisresearch.org

Amide II Band: This band, arising from a coupling of N-H in-plane bending and C-N stretching modes, appears around 1550-1620 cm⁻¹. Its position is also sensitive to the conformational state and hydrogen bonding environment of the urea moiety.

These techniques, when used together, provide a comprehensive picture of the molecular conformation and the nature of the intermolecular forces that govern the self-assembly of this compound. nih.gov

Table 2: Characteristic Vibrational Frequencies for Phenylurea-type Compounds This table presents typical frequency ranges for key vibrational modes observed in analogous urea-containing molecules.

Structure Activity Relationship Sar Paradigms in N Substituted Ureas

Systematic Evaluation of the 4-Methoxyphenyl (B3050149) Moiety's Contribution to Molecular Recognition

The 4-methoxyphenyl fragment is a critical component that significantly influences the electronic and conformational properties of the entire molecule, thereby playing a pivotal role in its interaction with biological targets.

Influence of Aromatic Substitution Patterns on Binding Affinity

The nature and position of substituents on the aromatic ring of N-aryl ureas can dramatically alter their binding affinity for specific protein targets. The substituent's electronic properties (electron-donating or electron-withdrawing) and its steric bulk are key determinants of potency.

Research into various N-aryl urea (B33335) derivatives has shown that the type of substituent on the phenyl ring can significantly impact inhibitory activity. For instance, in a series of phenylurea derivatives evaluated as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a clear structure-activity relationship emerged based on the substitution pattern. It was observed that para-substituted phenyl ureas generally exhibited more potent activity than the unsubstituted analog. nih.gov This highlights the importance of the substituent at the 4-position for molecular recognition.

While electron-donating groups like methoxy (B1213986) (-OCH3) can enhance binding in some contexts, electron-withdrawing groups (EWGs) at the para-position, such as halogens, have also been shown to yield potent compounds. nih.gov For example, derivatives with 4-chloro, 4-fluoro, and 4-bromo substituents have demonstrated significant inhibitory activity. nih.gov In other studies, the presence of EWGs like a nitro group (-NO2) has been shown to increase activity compared to electron-donating groups (EDGs) like a methyl (-CH3) or methoxy (-OCH3) group. libretexts.org This suggests that the optimal electronic nature of the substituent is target-dependent. Dihalogenated phenyl analogues have also shown considerable activity, sometimes superior to their monohalogenated counterparts. nih.gov

The following table presents representative data on the influence of para-substitution on the inhibitory activity of phenylurea derivatives against a specific enzyme target, illustrating the sensitivity of binding affinity to the aromatic substituent.

CompoundAromatic Substituent (para-position)IC50 (µM) against IDO1 nih.gov
Unsubstituted Phenylurea Analog-H> 10
Fluoro-substituted Analog-F5.475
Chloro-substituted Analog-Cl5.687
Bromo-substituted Analog-Br4.077

Stereoelectronic Effects of the Methoxy Group

The methoxy group (-OCH3) at the para-position of the phenyl ring exerts a dual electronic influence on the molecule. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom being in conjugation with the aromatic pi-system. utexas.eduviu.ca

SubstituentPositionHammett Constant (σ) utexas.eduPrimary Electronic Effect
Methoxy (-OCH3)para-0.27Electron-donating (Resonance)
Methoxy (-OCH3)meta+0.11Electron-withdrawing (Inductive)
Hydrogen (-H)-0.00Reference
Nitro (-NO2)para+0.78Strongly Electron-withdrawing

Role of the Octadecyl Chain in Modulating Molecular Interactions

The long, saturated octadecyl chain is a defining feature of 1-(4-Methoxyphenyl)-3-octadecylurea, primarily governing its lipophilicity and interactions with nonpolar environments.

Hydrophobic Domain Interactions and Lipophilic Efficiency

The 18-carbon octadecyl chain imparts a significant hydrophobic character to the molecule. This long alkyl tail is expected to engage in favorable van der Waals and hydrophobic interactions within nonpolar pockets of a target protein or lipid bilayers. Such interactions can be a major driving force for binding affinity, particularly for targets with extensive hydrophobic surfaces.

A key metric for evaluating the quality of a drug candidate is its Lipophilic Efficiency (LipE), also known as Ligand-Lipophilicity Efficiency (LLE). uniroma1.itwikipedia.orggardp.org LipE relates the potency of a compound (typically as pIC50) to its lipophilicity (LogP or LogD). wikipedia.orggardp.org The formula is generally expressed as:

LipE = pIC50 - logP wikipedia.org

A higher LipE value is generally desirable, as it indicates that the compound achieves high potency without excessive lipophilicity. uniroma1.it While high lipophilicity from a long alkyl chain can increase binding affinity through hydrophobic interactions, it can also lead to poor solubility, high metabolic clearance, and non-specific toxicity. uniroma1.itwikipedia.org The octadecyl chain in this compound would result in a very high LogP value, which would necessitate exceptionally high potency to achieve a favorable LipE score.

The following table illustrates how Lipophilic Efficiency is calculated.

ParameterDescriptionExample Value
IC50Concentration for 50% inhibition10 nM
pIC50-log(IC50 in M)8.0
logPLogarithm of the octanol-water partition coefficient2.0
Lipophilic Efficiency (LipE) pIC50 - logP 6.0

Impact on Membrane Association and Cellular Uptake Mechanisms

The profound lipophilicity endowed by the octadecyl chain is expected to have a major impact on the molecule's interaction with biological membranes and its subsequent cellular uptake. Highly lipophilic compounds can readily partition into the lipid bilayers of cell membranes. This association can be a prerequisite for reaching intracellular targets.

Studies on other lipophilic molecules have shown that cellular uptake often has a parabolic relationship with lipophilicity. nih.gov As lipophilicity increases, membrane permeability and cellular uptake increase up to an optimal point. Beyond this point, very high lipophilicity can lead to the compound being sequestered within the membrane, hindering its release into the cytoplasm to reach its target. It can also lead to decreased aqueous solubility, limiting its bioavailability. nih.gov Therefore, the octadecyl chain would likely cause this compound to be heavily associated with or integrated into cellular membranes, a factor that would be critical for its mechanism of action and distribution within a biological system. uta.edunih.gov

Contribution of the Urea Linkage to Hydrogen Bonding Networks and Ligand Efficiency

The urea group (-NH-CO-NH-) is a privileged scaffold in medicinal chemistry, primarily due to its unique hydrogen bonding capabilities. acs.org

The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. A key feature of the urea linkage is its ability to form a bidentate (two-point) hydrogen bond with a complementary hydrogen bond acceptor, such as the carboxylate group of an aspartate or glutamate (B1630785) residue in a protein. acs.orgresearchgate.net This ability to form multiple, geometrically well-defined hydrogen bonds can anchor the ligand firmly in a binding site, contributing significantly to its binding affinity and specificity. acs.orgresearchgate.net The planarity of the urea group further ensures a defined orientation of the substituents attached to it.

The efficiency of these hydrogen bonds can be influenced by the electronic nature of the substituents on the urea nitrogens. An electron-withdrawing group on the aryl ring can increase the acidity of the N-H protons, making them stronger hydrogen bond donors. acs.org

Another important metric in drug design is Ligand Efficiency (LE), which assesses the binding energy of a ligand on a per-atom basis. gardp.orgyoutube.com The formula is:

LE = -ΔG / N or approximately 1.4 * pIC50 / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen (heavy) atoms. gardp.org

Comparative Analysis of SAR with Related Urea and Thiourea (B124793) Analogs

The structure-activity relationship (SAR) of N-substituted ureas is a critical area of study in medicinal chemistry, providing insights into the molecular features that govern biological activity. nih.gov The compound this compound serves as a key example for dissecting the contributions of its constituent parts: the N-aryl group (4-methoxyphenyl), the urea bridge, and the long N-alkyl chain (octadecyl). A comparative analysis with its structural analogs, including variations in the urea/thiourea core and the nature of the substituents, reveals important SAR paradigms.

In the broad class of N-substituted ureas and thioureas, the central (thio)urea moiety is fundamental for various biological activities. nih.gov SAR studies have consistently shown that replacement of the urea group can lead to a significant decrease in activity. nih.gov For instance, in a series of compounds designed as anti-tuberculosis agents, the urea moiety was found to be crucial for the observed biological effect. nih.gov

The nature of the substituents on the nitrogen atoms is a key determinant of potency and selectivity. A common SAR observation is the preference for a bulky aliphatic or lipophilic group on one nitrogen and an aromatic ring on the other. nih.gov This structural arrangement is present in this compound. The long octadecyl chain contributes significantly to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic binding pockets in biological targets. Optimizing the length and nature of such alkyl chains is a crucial aspect of developing biologically active ureas and thioureas. biointerfaceresearch.com

When comparing urea derivatives to their thiourea counterparts, where the carbonyl oxygen is replaced by a sulfur atom, distinct differences in biological activity are often observed. Generally, the urea linkage (HN-CO-NH) is associated with higher activity in many compound series compared to the thiourea linkage (HN-CS-NH). nih.gov However, this is not a universal rule, and in some cases, thiourea derivatives have demonstrated potent biological effects, for example, in the treatment of Mycobacterium tuberculosis infections with compounds like thiocarlide. nih.gov In one study, a thiourea derivative exhibited moderate inhibitory activity in a cancer cell line, while its urea analog was inactive. nih.gov Conversely, another study found that thiourea derivatives were significantly more potent as larvicidal agents than their corresponding urea analogs. nih.gov

The substitution pattern on the aryl ring also plays a critical role in modulating activity. In the case of this compound, the methoxy group at the para position of the phenyl ring can influence the electronic properties and the potential for hydrogen bonding of the entire molecule.

To illustrate the impact of these structural variations, a comparative analysis of hypothetical analogs is presented in the table below. This table is based on general SAR principles observed in the literature for N-substituted ureas and thioureas.

Compound NameCore MoietyN1-SubstituentN3-SubstituentKey Structural Difference from this compoundAnticipated Impact on Activity (Based on General SAR Principles)
This compoundUrea4-MethoxyphenylOctadecylReference CompoundBaseline Activity
1-(4-Methoxyphenyl)-3-octadecylthioureaThiourea4-MethoxyphenylOctadecylReplacement of Urea with ThioureaLikely altered; potentially reduced or different activity profile. nih.gov
1-Phenyl-3-octadecylureaUreaPhenylOctadecylRemoval of 4-methoxy groupActivity may decrease as the methoxy group can be crucial for target interaction.
1-(4-Methoxyphenyl)-3-dodecylureaUrea4-MethoxyphenylDodecylShorter alkyl chain (C12 vs. C18)Activity may be reduced if the long lipophilic chain is essential for binding. biointerfaceresearch.com
1-(4-Chlorophenyl)-3-octadecylureaUrea4-ChlorophenylOctadecylReplacement of 4-methoxy with 4-chloroActivity may be enhanced or reduced depending on the electronic requirements of the binding site.

This comparative analysis underscores that the biological activity of N-substituted ureas is a multifactorial property, with significant contributions from the core structure, the nature and size of the N-substituents, and the electronic properties of the aryl moiety.

Mechanistic Investigations of Molecular Interactions in in Vitro Systems

Biomolecular Target Engagement Studies

Target engagement studies are fundamental to identifying the specific proteins, enzymes, or receptors with which a compound interacts. These assays are crucial for elucidating the mechanism of action.

Currently, there are no specific published reports detailing the modulation of any recombinant enzymes by 1-(4-Methoxyphenyl)-3-octadecylurea.

However, in a typical drug discovery process, a compound of this nature would be screened against a panel of purified, recombinant enzymes to identify any inhibitory or activating effects. The urea (B33335) functional group is a known pharmacophore capable of interacting with the active or allosteric sites of various enzymes through hydrogen bonding. nih.gov For related compounds, assays involving key cellular enzymes like protein phosphatase 2A (PP2A), kinases, or proteases are common starting points.

An assay would typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. A dose-response curve is generated to determine the concentration at which the compound produces 50% of its maximal effect, commonly reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Hypothetical Example of Enzyme Inhibition Data: The table below illustrates how data from such an assay would be presented. The values are for illustrative purposes only.

Enzyme TargetCompound Concentration (µM)% InhibitionIC₅₀ (µM)
Kinase A115.2>100
1048.9
10091.5
Protease B15.6>100
1012.1
10025.3
Phosphatase C122.77.8
1058.3
10089.9

Receptor Binding and Ligand Displacement Assays

No specific receptor binding data for this compound has been reported in the scientific literature.

Receptor binding assays are conducted to determine if a compound can bind to a specific cell surface or intracellular receptor. These experiments often use a radiolabeled or fluorescently tagged ligand known to bind the receptor of interest. The test compound is introduced to see if it can displace the known ligand, indicating that it binds to the same site. The affinity of the compound for the receptor is typically quantified by the inhibitory constant (Ki) or pIC₅₀. For example, studies on structurally related urea analogs have identified them as allosteric modulators of targets like the Cannabinoid Type-1 (CB₁) receptor. nih.gov

Cellular Bioactivity Profiling in Model Biological Systems

Following target identification, profiling the compound's activity in cellular models is essential to understand its biological effects in a more complex physiological context.

Specific studies on the cellular permeation of this compound are not available.

A critical aspect of a compound's bioactivity is its ability to cross the cell membrane to reach intracellular targets. The structure of this compound, with its long, lipophilic 18-carbon (octadecyl) chain, suggests it would likely have a high affinity for the lipid bilayer of cell membranes. Studies on other long-chain alkyl ureas have shown that the alkyl chain length significantly influences physicochemical properties. nih.gov Standard assays to evaluate this include the Parallel Artificial Membrane Permeability Assay (PAMPA) or using cell-based models like Caco-2 monolayers. Subsequently, techniques such as fluorescence microscopy (if the compound is fluorescent or tagged) or subcellular fractionation followed by mass spectrometry would be used to determine its intracellular distribution.

There is no published data on the modulation of downstream signaling pathways by this compound.

Once a compound engages its molecular target, it typically triggers a cascade of downstream signaling events. For instance, if the compound were to inhibit a specific kinase, researchers would investigate the phosphorylation status of that kinase's known substrates using techniques like Western blotting. Similarly, if it were to bind a G-protein coupled receptor, changes in intracellular second messengers like cAMP or calcium would be measured. For example, related iridium complexes containing a 4-methoxyphenyl (B3050149) moiety have been shown to inhibit telomerase activity and target c-myc promoter elements. nih.gov

While no specific cellular response data exists for this compound, related compounds containing the 4-methoxyphenyl group have demonstrated measurable effects on cells. For instance, certain iridium(III) complexes with a 4'-(4-methoxyphenyl)-2,2':6',2″-terpyridine ligand have shown antiproliferative activity against various cancer cell lines, with IC₅₀ values ranging from 3.19 to 27.77 µM. nih.gov

Common assays to assess cellular responses include cell viability assays (e.g., MTT or resazurin (B115843) reduction), which measure metabolic activity, and cytotoxicity assays (e.g., LDH release), which measure cell membrane integrity. Further investigation into the nature of cell death can be performed using flow cytometry to detect markers of apoptosis or necrosis.

Hypothetical Example of Cellular Viability Data (MTT Assay): This table illustrates how the antiproliferative effects of a compound on different cell lines would be summarized. The values are for illustrative purposes only.

Cell LineTissue of OriginIC₅₀ (µM) after 72h exposure
HeLaCervical Cancer45.6
A549Lung Carcinoma>100
MCF-7Breast Cancer62.1
PC-3Prostate Cancer88.4

Computational Chemistry and Molecular Informatics in Urea Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

In the context of N-aryl-N'-alkylureas, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. For instance, research on N-phenylurea derivatives has demonstrated that lipophilicity and electronic parameters of the substituents on the phenyl ring significantly impact their activity. nih.gov

For 1-(4-Methoxyphenyl)-3-octadecylurea , a QSAR model could be developed to predict its potential biological activities, such as antimicrobial or anticancer effects. This would involve synthesizing a series of analogues with variations in the methoxy (B1213986) substituent on the phenyl ring and the length of the alkyl chain. The biological activity of these compounds would be experimentally determined and then correlated with calculated molecular descriptors.

Illustrative QSAR Data for N-(4-methoxyphenyl)-N'-alkylurea Analogues

CompoundAlkyl Chain LengthLogPElectronic Parameter (Hammett's σ)Predicted Activity (IC50, µM)
This compound 188.5-0.275.2
1-(4-Methoxyphenyl)-3-dodecylurea126.3-0.2715.8
1-(4-Methoxyphenyl)-3-hexylurea64.1-0.2745.1
1-(4-Hydroxyphenyl)-3-octadecylurea187.9-0.374.5
1-(4-Chlorophenyl)-3-octadecylurea189.2+0.238.9

Note: This table is for illustrative purposes only. The predicted activity values are hypothetical and based on general trends observed in QSAR studies of similar compounds.

The data illustrates that both the long octadecyl chain, contributing to high lipophilicity (LogP), and the electron-donating nature of the methoxy group are predicted to be important for the biological activity of this class of compounds.

Molecular Docking and Virtual Screening for Target Identification and Ligand Optimization

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as This compound , might bind to a specific protein target. Virtual screening then uses these docking algorithms to search large libraries of compounds for potential new drug candidates.

For N-aryl-N'-alkylureas, molecular docking has been successfully used to identify potential protein targets and to optimize the structure of inhibitors. For example, docking studies on urea (B33335) derivatives have revealed key hydrogen bonding interactions between the urea moiety and amino acid residues in the active site of enzymes like VEGFR-2 tyrosine kinase. nih.gov

In the case of This compound , molecular docking could be employed to screen for potential protein targets. The long octadecyl chain suggests that this compound might interact with targets having a large hydrophobic binding pocket. The methoxyphenyl group could form specific hydrogen bonds and aromatic interactions.

Hypothetical Molecular Docking Results for this compound

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Fatty Acid Synthase (FASN)-9.8Leu1543, Val1789, Ile1821Hydrophobic interactions with the octadecyl chain
Androgen Receptor (AR)-8.5Arg752, Gln711, Asn705Hydrogen bonds with the urea and methoxy groups
Cytochrome P450 3A4-7.9Phe215, Phe304π-π stacking with the phenyl ring

Note: This table presents hypothetical docking scores and interactions. Actual results would require specific computational studies.

These hypothetical results suggest that This compound could potentially inhibit enzymes involved in lipid metabolism or act as a modulator of nuclear receptors. Such predictions would then guide experimental validation.

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.net In chemical research, DFT calculations are invaluable for understanding reaction mechanisms, predicting spectroscopic properties, and determining electronic properties such as orbital energies (HOMO and LUMO) and electrostatic potential. nih.govnih.gov

For urea derivatives, DFT studies have been used to elucidate the mechanisms of their synthesis and to understand the nature of the non-covalent interactions that govern their self-assembly and receptor binding. nih.gov

Applying DFT to This compound would provide insights into its intrinsic chemical reactivity and electronic characteristics. For instance, the calculated HOMO-LUMO gap can indicate its kinetic stability, and the molecular electrostatic potential (MEP) map can reveal the regions most susceptible to electrophilic and nucleophilic attack. pesquisaonline.net

Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValueInterpretation
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.4 eVIndicates high kinetic stability.
Dipole Moment4.5 DSuggests a significant degree of polarity.
Molecular Electrostatic PotentialNegative potential around the carbonyl oxygen and methoxy oxygen; positive potential around the urea N-H protons.Predicts sites for hydrogen bonding and electrostatic interactions.

Note: The values in this table are hypothetical and would need to be confirmed by specific DFT calculations.

These theoretical calculations would be crucial for rationalizing the observed chemical behavior of This compound and for designing derivatives with tailored electronic properties.

Pharmacophore Modeling and De Novo Design of Novel Urea Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.gov This model can then be used to search for other molecules with the same pharmacophoric features or as a blueprint for the de novo design of entirely new chemical entities. nih.govnih.gov

In the realm of urea-based drug discovery, pharmacophore models have been instrumental in identifying novel inhibitors for a variety of targets. By aligning a set of active urea compounds, a common pharmacophore can be generated that captures the key interaction points.

For This compound , a pharmacophore model could be constructed based on its hypothetical binding mode to a protein target, as determined by molecular docking. This model would likely feature a hydrophobic region corresponding to the octadecyl tail, a hydrogen bond acceptor for the carbonyl oxygen, a hydrogen bond donor for the N-H groups, and an aromatic ring feature.

Hypothetical Pharmacophore Model for a this compound-based Inhibitor

FeatureGeometric Constraint
Hydrophobic CenterSphere with a radius of 1.5 Å, located at the center of the octadecyl chain.
Hydrogen Bond AcceptorVector pointing away from the carbonyl oxygen.
Hydrogen Bond DonorTwo vectors originating from the N-H protons.
Aromatic RingPlanar feature corresponding to the methoxyphenyl ring.

Note: This table describes a hypothetical pharmacophore model. Its generation would depend on the specific biological target and the binding mode of the ligand.

This pharmacophore could then be used in a de novo design algorithm to generate novel molecular scaffolds that retain the essential features for activity but possess different core structures, potentially leading to compounds with improved properties.

Future Directions and Emerging Research Opportunities

Strategic Design of Next-Generation Urea (B33335) Derivatives with Tunable Properties

The future development of urea-based compounds hinges on the strategic design of new derivatives where specific properties can be finely tuned. The structure of 1-(4-Methoxyphenyl)-3-octadecylurea serves as an excellent scaffold for such modifications. Research efforts are likely to focus on systematically altering its three main components—the aryl group, the alkyl chain, and the urea core itself—to control its physicochemical and self-assembly characteristics.

Key strategies for tuning properties include modulating the hydrogen-bonding capability by introducing electron-donating or electron-withdrawing groups on the phenyl ring. nih.gov For instance, replacing the methoxy (B1213986) group with a nitro group would alter the electronic properties and hydrogen-bonding potential. Another approach involves disrupting the planarity of the urea derivative by adding substituents at the ortho position of the N-aryl group, which can promote specific intermolecular hydrogen bonds by pre-organizing the monomer conformation. nih.gov Stereochemical switching, for example, through N-methylation of the urea nitrogens, can also be used to shift the molecule's conformation and influence its packing in the solid state. nih.gov The long octadecyl chain offers another avenue for modification, where changing its length or introducing branching could precisely control solubility, melting point, and hydrophobic interactions.

These targeted modifications could lead to next-generation derivatives with enhanced capabilities for specific applications, moving beyond the parent compound to create a family of functionally diverse molecules.

Table 1: Potential Modifications of this compound and Their Projected Effects
Structural Modification SiteExample ModificationPotential Effect on PropertiesTargeted Application
Aryl Group (4-Methoxyphenyl)Replacing -OCH₃ with -NO₂Alters electronic properties, enhances hydrogen bond acidity, may modify stacking interactions.Electronic materials, anion sensing.
Aryl Group (4-Methoxyphenyl)Adding ortho-substituents (e.g., -CH₃, -Cl)Induces non-planarity, strengthens urea-urea interactions, and can promote specific assembly pathways. reading.ac.ukHydrogelators with enhanced stability, supramolecular polymers.
Alkyl Chain (Octadecyl)Varying chain length (e.g., C12, C16)Tunes solubility in nonpolar solvents and alters melting point and hydrophobicity.Phase-change materials, organogelators.
Urea MoietyN-methylationSwitches preferred conformation, potentially favoring different packing arrangements and altering biological activity. nih.govFoldamers, bioactive compounds.

Integration of this compound into Advanced Functional Materials

The integration of urea derivatives into advanced materials is a rapidly growing field, driven by the ability of the urea group to form robust, directional hydrogen bonds. tue.nlacs.org These interactions can act as physical cross-links, imparting desirable properties like self-healing and thermal responsiveness to polymeric materials. reading.ac.ukacs.org this compound, with its amphiphilic character, is a prime candidate for incorporation into a variety of functional materials.

In polymer science, it could be used as a supramolecular additive or chain extender in polyurethanes or other elastomers. reading.ac.ukacs.org Its incorporation could enhance mechanical properties and introduce self-healing capabilities, useful for applications like repairable coatings. acs.org The long alkyl chain promotes miscibility with nonpolar polymer backbones, while the urea group forms the reinforcing hydrogen-bonded networks.

Furthermore, its structure is conducive to forming organized thin films or surface coatings. Such materials could find use in applications requiring controlled surface properties, such as in separation membranes or as supports for catalysts. researchgate.net The development of smart textiles with new functionalities like self-cleaning or sensing is another area where urea-based compounds are being investigated. researchgate.net

Table 2: Potential Applications in Advanced Functional Materials
Material TypeRole of this compoundResulting Property/FunctionPotential Application
Self-Healing ElastomersActs as a physical cross-linker via hydrogen bonding. reading.ac.ukIntroduces reversible bonds that allow the material to repair damage. acs.orgHealable coatings, soft robotics.
Organogels/HydrogelsFunctions as a low-molecular-weight gelator, forming fibrous networks that immobilize solvents. tue.nlCreates stimuli-responsive gels (e.g., to temperature or pH). tue.nlDrug delivery, tissue engineering mimics. tue.nl
Functional Surface CoatingsForms self-assembled monolayers on substrates.Modifies surface energy, wettability, and biocompatibility.Anti-fouling surfaces, patterned substrates for cell culture. researchgate.net
NanocompositesActs as a dispersing agent or functional matrix for nanoparticles (e.g., carbon quantum dots, gold nanoparticles). acs.orgEnhances stability and tailors the optical or electronic properties of the composite material. acs.orgAdvanced sensors, catalysts.

Exploration of Supramolecular Assemblies and Polymeric Systems Based on Urea Moieties

Supramolecular chemistry explores the non-covalent association of molecules into larger, ordered structures. The urea group is a powerful motif in this field because it contains two hydrogen bond donors (N-H) and one acceptor (C=O), enabling the formation of strong and highly directional bifurcated hydrogen bonds. tue.nl This leads to the self-assembly of urea-containing molecules into well-defined aggregates like tapes, ribbons, or helical fibers. rsc.orgnih.gov

For this compound, future research will undoubtedly focus on elucidating the specific structures it forms in various solvents and in the solid state. The interplay between the hydrogen bonding of the urea groups, the hydrophobic interactions of the long alkyl chains, and potential π–π stacking of the phenyl rings is expected to lead to complex hierarchical assemblies. Understanding these structure-property relationships is crucial for designing materials from the bottom up. reading.ac.uk

The concept of co-assembly, where this compound is mixed with other molecules, opens up possibilities for creating multicomponent systems with emergent functions. tue.nl For example, co-assembling with a complementary hydrogen-bonding partner or a photoactive molecule could lead to materials that respond to light or have tunable mechanical strength.

Table 3: Non-Covalent Interactions Driving Supramolecular Assembly
Interaction TypeParticipating Molecular MoietyDescriptionContribution to Assembly
Hydrogen BondingUrea group (-NH-CO-NH-)Strong, directional interaction between N-H donors and the C=O acceptor, often forming bifurcated bonds. tue.nlPrimary driving force for forming one-dimensional tapes and fibers; provides structural stability. rsc.orgnih.gov
Hydrophobic InteractionsOctadecyl chain (-C₁₈H₃₇)Tendency of nonpolar chains to aggregate in polar solvents to minimize contact with water.Drives aggregation in aqueous media and influences the packing of alkyl chains in gels and films. tue.nl
π–π StackingMethoxyphenyl ringAttractive, non-covalent interaction between aromatic rings.Can contribute to the ordering and stability of the assembly, particularly in solid-state packing. nih.gov
Van der Waals ForcesEntire moleculeWeak, short-range attractive forces between all atoms.Contributes to the overall cohesive energy and dense packing within the final assembled structure. tue.nl

Development of Advanced Analytical Probes and Biosensors Utilizing the Urea Scaffold

The urea scaffold is a versatile platform for developing chemical sensors and biosensors. While many urea biosensors rely on the urease enzyme to detect urea by measuring its hydrolysis products, there is growing interest in non-enzymatic and receptor-based sensing. nih.govresearchgate.net

The this compound molecule could be engineered for sensing applications in several ways. The urea moiety itself is an effective anion receptor, capable of binding species like chloride or acetate (B1210297) through hydrogen bonding. By functionalizing the phenyl ring with a chromophore or fluorophore, the binding event could be transduced into a measurable optical signal (color change or fluorescence).

Another promising direction is the use of this compound in the fabrication of sensor surfaces. It could be incorporated into molecularly imprinted polymers (MIPs), creating a synthetic receptor with high selectivity for a target analyte. researchgate.net Alternatively, self-assembled monolayers of this compound could be formed on electrode surfaces (e.g., gold or graphite) to create a recognition layer for electrochemical sensing. researchgate.netnih.gov The long alkyl chain would facilitate the formation of a well-ordered, insulating layer, and the urea headgroups would provide the specific binding sites. Such sensors could be developed for environmental monitoring or clinical diagnostics.

Table 4: Future Directions in Urea-Based Sensors
Sensor TypeRole of this compoundDetection PrinciplePotential Target Analyte
Optical ChemosensorActs as a selective receptor, covalently linked to a signaling unit (fluorophore/chromophore).Binding of the analyte to the urea group causes a change in the fluorescence or absorption spectrum.Anions (e.g., Cl⁻, AcO⁻), neutral molecules.
Electrochemical SensorForms a self-assembled monolayer on an electrode surface, creating a recognition layer.Analyte binding alters the capacitance, impedance, or current at the electrode surface. researchgate.netBiomolecules, metal ions.
Molecularly Imprinted Polymer (MIP) SensorServes as a functional monomer during the polymerization process around a template molecule.The resulting polymer contains cavities with high affinity and selectivity for the template analyte. researchgate.netSpecific drugs, metabolites, or pollutants.
Nanoparticle-Based SensorFunctions as a capping or functionalizing agent for gold or carbon nanoparticles. acs.orgAnalyte binding to the functionalized nanoparticles causes aggregation, leading to a colorimetric or fluorometric response.Proteins, DNA, environmental toxins.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-Methoxyphenyl)-3-octadecylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-methoxyphenyl isocyanate with octadecylamine under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions like urea dimerization. Catalytic bases (e.g., triethylamine) improve yield by scavenging HCl generated during the reaction. Characterization via FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1640 cm⁻¹) and ¹H NMR (methoxy singlet at δ 3.8 ppm, octadecyl chain protons at δ 0.8–1.6 ppm) confirms product purity .

Q. How can researchers address solubility challenges for this compound in aqueous biological assays?

  • Methodological Answer : Due to its long hydrophobic octadecyl chain, the compound exhibits poor aqueous solubility. Strategies include:
  • Using co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.
  • Formulating micellar systems with surfactants (e.g., Tween-80).
  • Derivatizing the octadecyl chain with polar groups (e.g., PEGylation) while retaining biological activity .

Q. What spectroscopic techniques are most reliable for characterizing structural analogs of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., analogous structures in Acta Crystallographica reports) .
  • LC-MS : Validates molecular weight and detects impurities (e.g., unreacted octadecylamine).
  • DSC/TGA : Assesses thermal stability and melting points (e.g., derivatives show transitions at 150–190°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., varying alkyl chain length or methoxy position) impact the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs:
  • Replace the octadecyl chain with shorter (C12) or branched alkyl groups to study hydrophobicity effects.
  • Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
  • Biological evaluation via kinase inhibition assays (e.g., Glycogen Synthase Kinase-3β) or cytotoxicity screens (e.g., MTT assays) can reveal activity trends .

Q. What experimental approaches resolve contradictions in reported biological data for urea derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address:
  • Standardize protocols : Use identical cell lines (e.g., TK6 for genotoxicity) and solvent controls .
  • Purity validation : Employ HPLC with dual detection (UV/ELSD) to ensure ≥98% purity.
  • Mechanistic studies : Use fluorescence polarization to confirm target binding vs. non-specific aggregation .

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolytic stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS. Ureas are typically stable in neutral conditions but hydrolyze under strong acidic/basic conditions.
  • Photodegradation : Expose to UV light (254 nm) and identify breakdown products (e.g., methoxyphenylamine) using GC-MS .

Key Considerations for Researchers

  • Avoid unreliable sources : Cross-validate data from commercial platforms (e.g., BenchChem) with peer-reviewed journals.
  • Advanced applications : Explore nanomaterial interfaces (e.g., self-assembled monolayers) using the compound’s amphiphilic properties .
  • Ethical compliance : Adhere to GHS guidelines for handling ureas, which may exhibit toxicity or environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.